For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (R)-FT709 as a Selective USP9X Inhibitor
Introduction
Ubiquitin-Specific Peptidase 9, X-linked (USP9X), is a highly conserved deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a multitude of protein substrates.[1] By removing ubiquitin chains, USP9X protects its substrates from proteasomal degradation, thereby influencing a wide array of cellular processes. These include cell polarity, ribosomal quality control, stem cell function, and neuronal development.[1][2] Dysregulation of USP9X has been implicated in various diseases, including cancer and neurodevelopmental disorders, making it an attractive therapeutic target.[1][3]
(R)-FT709 (also referred to as FT709) is a potent, highly selective, and cell-active small-molecule inhibitor of USP9X.[4][5] It was developed to provide a specific chemical probe to investigate the cellular functions of USP9X, overcoming the limitations of less specific inhibitors like WP1130.[2][5] This guide provides a comprehensive overview of (R)-FT709, including its mechanism of action, quantitative activity, impact on signaling pathways, and detailed experimental protocols for its use.
Mechanism of Action
(R)-FT709 functions as an active-site inhibitor of USP9X.[2][5] It directly competes with ubiquitin-conjugated substrates for binding to the catalytic domain of the enzyme. By occupying the active site, (R)-FT709 prevents USP9X from cleaving ubiquitin chains from its target proteins. This cessation of deubiquitination allows E3 ubiquitin ligases to continue marking the substrate proteins, leading to their recognition and subsequent degradation by the 26S proteasome. The acute inhibition of USP9X by (R)-FT709 effectively recapitulates the phenotype of USP9X gene deletion, resulting in the rapid depletion of key substrate proteins.[2][5]
Quantitative Data
The potency and selectivity of (R)-FT709 have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative metrics.
Table 1: Potency of (R)-FT709
| Assay Type | Description | Target Cell Line / System | Measured Endpoint | IC₅₀ | Reference(s) |
| Biochemical Assay | In vitro enzymatic activity | Recombinant USP9X | Cleavage of Ub-rhodamine substrate | 82 nM | [2][6] |
| Cell-Based Assay | Cellular target engagement | BxPC3 Pancreatic Cancer Cells | Reduction of CEP55 protein levels | 131 nM | [2][5][6] |
| Active-Site Probe Competition | In vitro binding | MCF7 Breast Cancer Cell Lysate | Displacement of HA-UbC2Br probe | ~0.5 µM | [2][5][6] |
| Active-Site Probe Competition | In situ binding | Intact MCF7 Cells | Displacement of HA-UbC2Br probe | ~5 µM | [2][5][6] |
Table 2: Selectivity of (R)-FT709
| Assay Type | Panel | Result | Reference(s) |
| Biochemical Inhibition Assay | Panel of >20 deubiquitinating enzymes (DUBs) | IC₅₀ > 25 µM for all tested DUBs | [2][6][7] |
| Mass Spectrometry Profiling | Ub-probe pulldown from cell lysates | USP9X is uniquely sensitive among 21 quantified DUBs | [2][6] |
Impact on Cellular Signaling Pathways
USP9X regulates numerous signaling pathways by stabilizing key protein components. Inhibition by (R)-FT709 can, therefore, have profound effects on these pathways.
Ribosomal Quality Control (RQC)
USP9X is a crucial regulator of the RQC pathway, which resolves stalled ribosomes during translation.[2] It stabilizes the E3 ligase ZNF598, which ubiquitinates ribosomal subunits upon stalling to initiate quality control processes.[7] Treatment with (R)-FT709 leads to the degradation of ZNF598 and another RQC-associated protein, MKRN2, thereby impairing the ribosomal stalling response.[2][5][7]
Hippo Tumor Suppressor Pathway
In some contexts, USP9X acts as a tumor suppressor by potentiating the Hippo pathway.[8] It interacts with, deubiquitinates, and stabilizes core components of the kinase cascade, including LATS1/2.[8][9] A stable LATS kinase can then phosphorylate and inhibit the oncogenic transcriptional co-activators YAP and TAZ.[8] Inhibition of USP9X by (R)-FT709 would be predicted to destabilize LATS, leading to YAP/TAZ activation and potentially promoting cell proliferation.
WNT Signaling Pathway
The role of USP9X in WNT signaling is complex and context-dependent. One study demonstrated that USP9X deubiquitylates Dishevelled-2 (DVL2), a key scaffolding protein in the WNT pathway.[10] This action promotes canonical WNT signaling, which leads to the stabilization of β-catenin.[10] Therefore, inhibiting USP9X with (R)-FT709 could potentially suppress canonical WNT activation in certain cellular environments.
Experimental Protocols
The following are detailed methodologies for key experiments involving (R)-FT709, adapted from Clancy et al., 2021.[2][6]
In Vitro USP9X Inhibition Assay (Ub-Rhodamine)
This biochemical assay measures the direct inhibitory effect of (R)-FT709 on the enzymatic activity of USP9X.
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Reagents: Recombinant human USP9X enzyme, Ubiquitin-Rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT).
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Procedure: a. Prepare a serial dilution of (R)-FT709 in DMSO, then dilute into the assay buffer. b. In a 384-well plate, add the diluted (R)-FT709 solution or DMSO control. c. Add recombinant USP9X enzyme to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate. e. Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader. The signal is generated upon cleavage of the substrate by active USP9X.
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Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Cell-Based CEP55 Reduction Assay (MSD ELISA)
This assay quantifies the cell-based potency of (R)-FT709 by measuring the degradation of a known USP9X substrate, CEP55.
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Cell Culture: Plate BxPC3 cells in 96-well plates and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of (R)-FT709 or DMSO control for a specified period (e.g., 24 hours).
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Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
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ELISA: a. Use a Meso Scale Discovery (MSD) ELISA platform with an antibody pair specific for CEP55. b. Coat the plate with a capture antibody for CEP55. c. Add cell lysates to the wells and incubate to allow CEP55 to bind. d. Wash the wells and add a SULFO-TAG labeled detection antibody. e. After incubation and washing, add MSD Read Buffer and measure the electrochemiluminescence signal on an MSD instrument.
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Data Analysis: Normalize the signal to total protein concentration. Plot the normalized CEP55 levels against the log of the (R)-FT709 concentration to calculate the cellular IC₅₀.[11]
DUB Active Site Probe Competition Assay
This workflow determines if an inhibitor binds to the active site of a DUB by competing with a covalent, activity-based probe.
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Reagents: MCF7 cells, lysis buffer, (R)-FT709, HA-tagged Ubiquitin C2-bromo-propylamide (HA-UbC2Br) probe.
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Procedure (In Vitro): a. Prepare crude MCF7 cell lysates. b. Incubate 50 µg of lysate with varying concentrations of (R)-FT709 or DMSO for 1 hour at 37°C. c. Add 1 µg of the HA-UbC2Br probe and incubate for an additional 5 minutes at 37°C. The probe will covalently bind to the active site of DUBs that are not occupied by the inhibitor. d. Stop the reaction by adding SDS-PAGE loading buffer and boiling.
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Procedure (In Situ): a. Treat intact MCF7 cells with varying concentrations of (R)-FT709 for 4 hours at 37°C. b. Lyse the cells and immediately add the HA-UbC2Br probe for 5 minutes at 37°C. c. Stop the reaction as described above.
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Analysis: a. Separate proteins by SDS-PAGE. b. Perform a Western blot using an anti-HA antibody to detect probe-labeled DUBs and an anti-USP9X antibody to confirm protein levels. c. Quantify the intensity of the HA-labeled USP9X band. A decrease in band intensity with increasing inhibitor concentration indicates successful competition at the active site.[6]
References
- 1. USP9X - Wikipedia [en.wikipedia.org]
- 2. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FT709 | USP9X inhibitor | Probechem Biochemicals [probechem.com]
- 6. rupress.org [rupress.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Deubiquitinating Enzyme USP9X Suppresses Tumor Growth via LATS Kinase and Core Components of the Hippo Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. USP9X Deubiquitylates DVL2 to Regulate WNT Pathway Specification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
